molecular formula C25H31F2N5O2 B2455281 N1-(2,4-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 921901-69-1

N1-(2,4-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2455281
M. Wt: 471.553
InChI Key: JMCLZKFLXUZLRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,4-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H31F2N5O2 and its molecular weight is 471.553. The purity is usually 95%.
BenchChem offers high-quality N1-(2,4-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,4-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Pharmacological Properties

The research on similar compounds, such as temafloxacin hydrochloride, highlights their development as potent antibacterial agents. These compounds belong to the 4-pyridone-3-carboxylic acid class and exhibit broad-spectrum antimicrobial activities. The study of their synthesis, antibacterial activities, and pharmacological properties reveals minor differences in in vivo antibacterial activities between enantiomers, though they share similar pharmacological profiles (D. Chu et al., 1991).

Spectrofluorimetric Assay Development

Further applications include the development of spectrofluorimetric assays for pharmaceutical formulations and serum, based on the fluorescence emission of drugs like temafloxacin. This demonstrates the compound's utility in analytical chemistry for drug quantification in various matrices (A. Farina et al., 1991).

Molecular Structure Analysis

Studies on the molecular structure of related compounds, such as enrofloxacin hydrochloride dihydrate, provide insights into their conformational properties and intermolecular interactions, which are critical for understanding the compound's activity and stability (J. Miranda-Calderón et al., 2014).

Synthesis Methodologies

Research also delves into the synthesis of these compounds, offering alternative methods and insights into chemical reactions that yield potent antibacterial agents. For example, an alternative synthesis of temafloxacin has been developed, demonstrating the methodological advancements in the chemical synthesis of complex molecules (D. Chu et al., 1992).

properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31F2N5O2/c1-30-10-12-32(13-11-30)23(18-5-8-22-17(14-18)4-3-9-31(22)2)16-28-24(33)25(34)29-21-7-6-19(26)15-20(21)27/h5-8,14-15,23H,3-4,9-13,16H2,1-2H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCLZKFLXUZLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)C3=CC4=C(C=C3)N(CCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,4-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

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